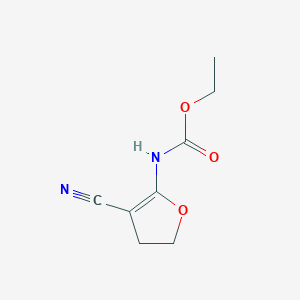
Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate, also known as EDC, is a chemical compound that has been widely used in scientific research. This compound is synthesized through a multi-step process that involves the reaction of cyanoacetamide with ethyl acetoacetate, followed by cyclization and carbamation. EDC has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.
Wirkmechanismus
The mechanism of action of Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate is not fully understood, but it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have various effects on neuronal activity.
Biochemische Und Physiologische Effekte
Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate has been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, the modulation of GABAergic transmission, and the activation of nicotinic acetylcholine receptors. These effects have been shown to have implications for the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate in lab experiments is its ability to selectively target acetylcholinesterase, making it a valuable tool for studying the effects of acetylcholine on neuronal activity. However, Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate also has some limitations, including its potential toxicity and the fact that it may interact with other enzymes and neurotransmitters, leading to unintended effects.
Zukünftige Richtungen
There are several future directions for research on Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate, including the development of more selective and potent inhibitors of acetylcholinesterase, the investigation of the effects of Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate on other neurotransmitter systems, and the exploration of its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to better understand the mechanisms of action of Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate and its interactions with other compounds in the brain.
Synthesemethoden
The synthesis of Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate involves several steps, starting with the reaction of cyanoacetamide with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to cyclization using a strong acid, such as hydrochloric acid. Finally, the cyclized product is treated with phosgene to form the carbamate group, resulting in the formation of Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate.
Wissenschaftliche Forschungsanwendungen
Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate has been widely used in scientific research as a tool for studying the biochemical and physiological effects of various compounds. It has been found to be particularly useful in the fields of pharmacology and neuroscience, where it has been used to study the mechanisms of action of various drugs and neurotransmitters.
Eigenschaften
CAS-Nummer |
133036-80-3 |
|---|---|
Produktname |
Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate |
Molekularformel |
C8H10N2O3 |
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
ethyl N-(4-cyano-2,3-dihydrofuran-5-yl)carbamate |
InChI |
InChI=1S/C8H10N2O3/c1-2-12-8(11)10-7-6(5-9)3-4-13-7/h2-4H2,1H3,(H,10,11) |
InChI-Schlüssel |
NVEUPDQDNSASIL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(CCO1)C#N |
Kanonische SMILES |
CCOC(=O)NC1=C(CCO1)C#N |
Synonyme |
Carbamic acid, (3-cyano-4,5-dihydro-2-furanyl)-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



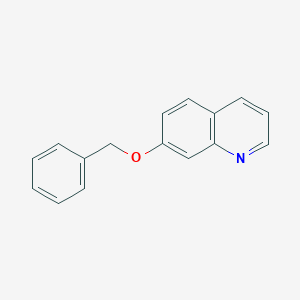
![(6R,7S)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-YL)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143903.png)
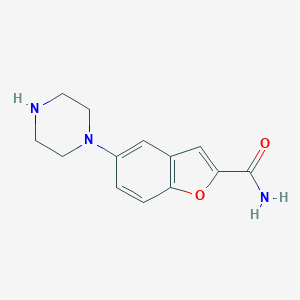
![(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide](/img/structure/B143906.png)
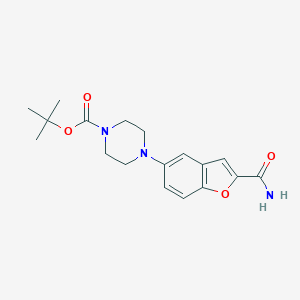
![Oxepino[2,3-C]pyridine](/img/structure/B143908.png)
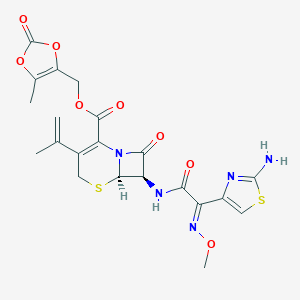
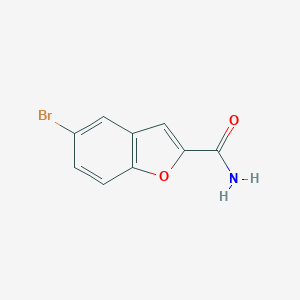
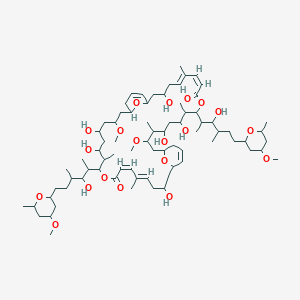
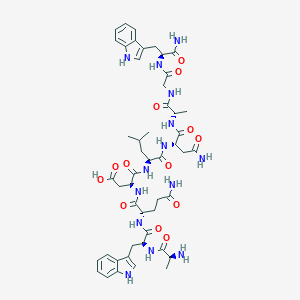
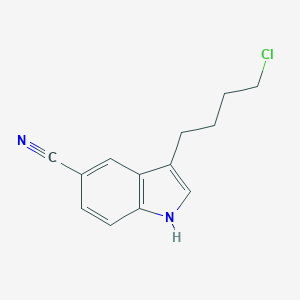
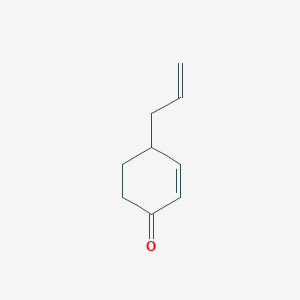
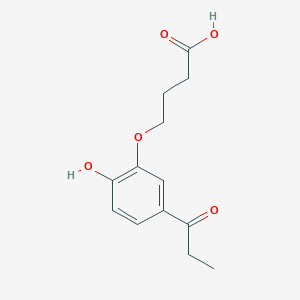
![9-Oxabicyclo[6.1.0]non-3-yne](/img/structure/B143926.png)